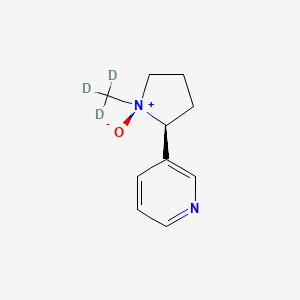

(1'S,2'S)-Nicotine 1'-Oxide-d3

Description

Evolution of Stable Isotope Labeling in Metabolic Pathway Elucidation

The journey to map the metabolic pathways of drugs and other foreign compounds (xenobiotics) has been significantly advanced by isotope labeling. Initially, radioisotopes like Carbon-14 were widely used. However, due to safety considerations, the focus has shifted towards stable isotopes, which are non-radioactive. nih.gov The combination of stable isotope labeling with powerful analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has revolutionized the field. acs.org This pairing allows for the sensitive and selective detection of metabolites, making it possible to trace the metabolic fate of a compound with high precision. nih.govnih.gov These methods are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, providing a detailed picture of a drug's journey through the body. acs.org

Contextualizing Deuterated Analogs within Nicotine (B1678760) Biotransformation Studies

Nicotine undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, flavin-containing monooxygenases (FMO), and uridine (B1682114) diphosphate-glucuronosyltransferases (UGT). nih.gov This process results in a variety of metabolites. To accurately quantify nicotine and its metabolites in biological samples like urine, plasma, or saliva, researchers rely on a technique called isotope dilution mass spectrometry. nih.govnih.gov This "gold standard" method involves adding a known amount of a stable isotope-labeled version of the analyte—such as a deuterated analog—to the sample at an early stage of analysis. veeprho.com

Deuterium (B1214612) (²H or D) is an ideal stable isotope for this purpose. It is heavier than hydrogen, so a molecule containing deuterium can be distinguished from its unlabeled counterpart by mass spectrometry. medchemexpress.com For example, nicotine-d3 and its metabolites are chemically identical to their natural forms but have a higher mass, allowing them to serve as perfect internal standards for precise quantification. oup.com This approach overcomes potential issues like ion suppression or variations in sample extraction, which can affect the accuracy of results. nih.gov

Research Significance of (1'S,2'S)-Nicotine 1'-Oxide-d3 as a Tracer and Standard

Nicotine 1'-oxide is a primary metabolite of nicotine, formed through the N-oxidation of the pyrrolidine (B122466) ring. nih.gov This reaction can result in two different diastereomers (isomers that are not mirror images): a cis and a trans form, based on the spatial relationship between the N-oxide group and the pyridine (B92270) ring. The naturally occurring (S)-(-)-nicotine is metabolized to (1'R, 2'S)-nicotine 1'-oxide (trans) and (1'S, 2'S)-nicotine 1'-oxide (cis). nih.gov

This compound is the deuterium-labeled version of the cis diastereomer, where three hydrogen atoms on the N-methyl group are replaced by deuterium atoms. veeprho.commedchemexpress.com Its primary significance in research lies in its role as an internal standard for the accurate measurement of the native (unlabeled) (1'S,2'S)-Nicotine 1'-Oxide. veeprho.com By using this labeled standard, researchers can precisely quantify the levels of this specific metabolite in various biological samples. This is crucial for several reasons:

Stereoselective Metabolism: The formation of the cis and trans N-oxide metabolites is stereoselective, meaning the enzymes involved show a preference for producing one isomer over the other. nih.govnih.gov In humans, the metabolism is highly selective for the trans isomer. nih.gov However, studying both isomers is important for a complete understanding of nicotine metabolism.

Enzyme Activity: The formation of nicotine 1'-oxide is primarily catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme. nih.gov Quantifying the specific isomers can provide insights into the activity and selectivity of this enzyme system.

Pharmacokinetics: Accurate quantification helps in determining the pharmacokinetic profiles of nicotine metabolites, shedding light on how they are formed, distributed, and eliminated from the body. veeprho.com

Interactive Data Table: Mass Spectrometric Properties

The key advantage of using a deuterated standard is its mass difference from the native compound. This allows a mass spectrometer to distinguish between the analyte of interest and the internal standard.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| (1'S,2'S)-Nicotine 1'-Oxide | C₁₀H₁₄N₂O | 178.23 | 178.1106 |

| This compound | C₁₀H₁₁D₃N₂O | 181.25 | 181.1294 |

Data sourced from chemical supplier specifications and databases. medchemexpress.comlgcstandards.com

Current Gaps and Future Directions in Nicotine Metabolite Research

Despite significant progress, there are still areas in nicotine metabolite research that require further exploration. One of the key challenges is to fully understand the biological activity of all nicotine metabolites. While much focus has been on cotinine (B1669453), the roles of other metabolites, including the N-oxide isomers, are less well understood. ontosight.ai

Future research directions include:

Comprehensive Metabolite Profiling: Developing analytical methods to simultaneously and accurately measure a wider range of nicotine metabolites to get a complete picture of nicotine disposition. nih.gov

Linking Metabolism to Health Outcomes: Investigating how individual variations in nicotine metabolism, including the formation of N-oxide metabolites, may be linked to smoking behaviors, addiction, and the risk of tobacco-related diseases.

Improving Clinical Tools: Refining the use of metabolite ratios, such as the nicotine metabolite ratio (NMR), as biomarkers to personalize smoking cessation treatments. nih.gov This requires standardized and accurate measurement of the relevant metabolites.

Exploring Minor Pathways: Further investigation into less common metabolic pathways and their potential biological significance is warranted.

The use of specific, stable isotope-labeled standards like This compound will continue to be indispensable in addressing these research questions, enabling the high-quality data needed to advance the field.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

3-[(1S,2S)-1-oxido-1-(trideuteriomethyl)pyrrolidin-1-ium-2-yl]pyridine |

InChI |

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1/i1D3 |

InChI Key |

RWFBQHICRCUQJJ-HIOFDTQASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N@@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] |

Canonical SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 S,2 S Nicotine 1 Oxide D3

Design Principles for Site-Specific Deuterium (B1214612) Incorporation

The strategic placement of deuterium atoms within a molecule is crucial for its application in various scientific studies, including metabolic research and as internal standards in mass spectrometry. For (1'S,2'S)-Nicotine 1'-Oxide-d3, the deuterium atoms are typically introduced into the N-methyl group of the pyrrolidine (B122466) ring. This site is often chosen because it can be synthetically accessible and the deuterium labels are generally stable under physiological conditions.

The primary design principle is to use a deuterated precursor that can be incorporated into the nicotine (B1678760) scaffold. In this case, a common strategy is to use deuterated methylating agents to introduce the -CD3 group. The choice of the deuterating agent and the reaction conditions are critical to ensure high levels of deuterium incorporation and to avoid unwanted side reactions.

Deuterium Exchange and Catalytic Strategies for Isotopic Labeling

While the use of deuterated building blocks is a common strategy, direct deuterium exchange on the nicotine molecule is another possibility. Catalytic hydrogen-deuterium exchange (HDE) reactions offer a powerful tool for introducing deuterium into organic molecules. Transition metal catalysts, such as those based on iridium, rhodium, or ruthenium, can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D2O or D2 gas.

For the synthesis of this compound, a catalytic approach could involve the deuteration of a suitable nicotine precursor. N-heterocyclic carbenes (NHCs) have also been shown to catalyze HDE reactions. However, achieving site-selectivity for the N-methyl group through HDE can be challenging and may require specific catalyst design. A more straightforward approach for introducing the d3-methyl group is typically through the use of a deuterated methylating agent.

Continuous flow Raney nickel-catalyzed hydrogen isotope exchange has been shown to be effective for a variety of nitrogen-containing heterocycles. This method could potentially be adapted for the deuteration of nicotine derivatives.

Purification and Isotopic Enrichment Assessment of Deuterated Compounds

After the synthesis of this compound, purification is essential to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques include column chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization. The choice of method depends on the scale of the synthesis and the physicochemical properties of the compound. For the separation of diastereomers like the cis and trans isomers of nicotine-1'-oxide, chiral chromatography or fractional crystallization may be necessary.

The isotopic enrichment of the final product must be accurately determined. This is typically accomplished using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can be used to determine the mass of the molecule with high accuracy, allowing for the confirmation of the incorporation of three deuterium atoms. By analyzing the isotopic cluster of the molecular ion, the percentage of the d3-labeled compound can be quantified relative to any d0, d1, or d2 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the position of deuterium labeling. The absence of a signal in the ¹H NMR

Advanced Analytical Techniques Employing 1 S,2 S Nicotine 1 Oxide D3 As a Reference Standard

Development and Validation of Chromatographic-Mass Spectrometric Methods

The coupling of chromatography with mass spectrometry provides powerful tools for the selective and sensitive detection of analytes. The development and validation of these methods are essential for reliable bioanalysis, with deuterated standards like (1'S,2'S)-Nicotine 1'-Oxide-d3 playing a pivotal role.

Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

UHPLC-HRMS systems offer high resolution and mass accuracy, enabling the confident identification and quantification of compounds in complex mixtures. While specific studies detailing the use of this compound with this technique are not prevalent, the methodology is well-suited for nicotine (B1678760) metabolite profiling. A robust UPLC-MS/MS method has been developed and validated for the accurate determination of seven nicotine degradants and impurities, demonstrating the power of this approach. researchgate.net The high efficiency of UHPLC separations combined with the precise mass measurements of HRMS allows for the differentiation of isomeric metabolites and reduction of background interference, making it an ideal platform for employing deuterated internal standards for precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Nicotine Metabolite Profiling

GC-MS has been utilized for the analysis of nicotine and its metabolites. However, for many nicotine metabolites, which can be polar and thermally labile, derivatization is often required to improve their volatility and thermal stability for GC analysis. Compared to liquid chromatography-based methods, GC-MS can have longer analysis times. mdpi.com For instance, GC-MS run times are often in the range of 15–30 minutes, whereas LC-MS methods can be significantly shorter, between 6–14 minutes. mdpi.com Due to these factors, LC-MS/MS is often considered a more promising and versatile technique for the comprehensive analysis of a wide range of nicotine metabolites. mdpi.com

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-ESI-MS/MS is a cornerstone technique for the quantitative analysis of nicotine metabolites in biological fluids. psu.edu Its high sensitivity and specificity allow for the detection of low-level analytes. Methods have been developed to simultaneously measure nicotine and several of its key metabolites, including nicotine-N'-oxide. psu.edu The development of these assays often involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup. psu.edu The use of deuterium-labeled internal standards, such as nicotine-d3 and cotinine-d3, is critical in these methods to correct for variability in extraction recovery and potential ion suppression or enhancement effects during ESI, ensuring high accuracy and precision. psu.edu

LC-Orbitrap-MS/MS Technique for Nicotine Metabolite Determination

The LC-Orbitrap-MS/MS technique provides high-resolution and accurate-mass data, making it exceptionally powerful for the determination of nicotine metabolites in complex biological samples like urine. mdpi.comnih.gov A rapid and sensitive method has been developed for the simultaneous determination of cotinine (B1669453), trans-3′-hydroxycotinine, and (2′S)-nicotine 1'-oxide using this technique. mdpi.com In this method, a deuterated internal standard, DL-nicotine-(methyl-D3) (Nic-D3), was employed to ensure accuracy. mdpi.comnih.gov The analysis was performed using parallel reaction monitoring (PRM), which enhances specificity. mdpi.comnih.gov Although the retention time of the internal standard was the same as cotinine, its different molecular precursor and product ion masses allowed for its use in quantifying all three metabolites. mdpi.comnih.gov

Table 1: Parameters for LC-Orbitrap-MS/MS Analysis of Nicotine Metabolites This table is interactive and can be sorted by clicking on the column headers.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| (2′S)-Nicotine 1'-Oxide | 179.1128 | 120.0808 | 20 |

| trans-3′-Hydroxycotinine | 193.1077 | 80.0501 | 35 |

| Cotinine | 177.1022 | 98.0600 | 20 |

| Nicotine-d3 (IS) | 166.1285 | 134.1124 | 15 |

Data sourced from a study on nicotine metabolite determination in urine. mdpi.comnih.gov

Quantitative Analysis of Nicotine and its Metabolites in Complex Biological Matrices

Quantifying nicotine metabolites in complex biological matrices such as urine, blood, and saliva presents significant analytical challenges due to the presence of numerous interfering substances. veeprho.comresearchgate.net Effective sample preparation is crucial to remove proteins and other components that can interfere with detection by mass spectrometry. mdpi.com A common and efficient method for urine samples is protein precipitation using an organic solvent like acetonitrile. mdpi.comnih.govresearchgate.net

The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification. veeprho.com This standard is added to the sample at the beginning of the workflow and experiences the same processing and analysis conditions as the target analyte. By comparing the signal of the analyte to the signal of the known concentration of the internal standard, analysts can correct for sample loss during preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer. mdpi.com This approach leads to high assay precision and accuracy. For example, in an LC-Orbitrap-MS/MS method for nicotine metabolites in urine, analyte recovery rates ranged from 72% to 101%, with repeatability and reproducibility being less than 3.1% and 10.1%, respectively. mdpi.comnih.gov

Table 2: Method Validation Data for Nicotine Metabolite Analysis in Urine This table is interactive and can be sorted by clicking on the column headers.

| Analyte | Linearity Range (µg/mL) | Regression Coefficient (R²) | Recovery (%) |

|---|---|---|---|

| (2′S)-Nicotine 1'-Oxide | 0.03 - 1.0 | > 0.996 | 72.2 - 101.4 |

| trans-3′-Hydroxycotinine | 0.03 - 1.0 | > 0.996 | 72.2 - 101.4 |

| Cotinine | 0.03 - 1.0 | > 0.996 | 72.2 - 101.4 |

Data based on an LC-Orbitrap-MS/MS method using a deuterated internal standard. mdpi.comnih.gov

Role of Deuterated Internal Standards in Enhancing Assay Accuracy and Precision

Deuterated internal standards are the gold standard for quantitative mass spectrometry because their chemical and physical properties are nearly identical to those of the corresponding unlabeled analyte. medchemexpress.com this compound is a deuterium-labeled analog of the nicotine metabolite (1'S,2'S)-Nicotine 1'-Oxide. veeprho.com

The key advantages of using such standards include:

Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer's source, leading to inaccurate results. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate quantification. mdpi.com

Compensation for Sample Preparation Variability: Losses can occur during sample extraction, cleanup, and transfer steps. A deuterated internal standard, added at the beginning of the process, accounts for these losses, improving the precision and accuracy of the measurement. mdpi.compsu.edu

Improved Instrumental Performance: The use of an internal standard can correct for fluctuations in instrument response and injection volume. nih.gov

Incorporating stable heavy isotopes like deuterium (B1214612) into drug molecules and their metabolites has become a crucial tool for quantitation throughout the drug development process. medchemexpress.com The use of this compound and similar deuterated standards ensures that analytical methods for nicotine metabolite profiling are robust, reliable, and produce the high-quality data necessary for clinical and research applications. veeprho.commdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1'S,2'S)-Nicotine 1'-Oxide |

| (2'S)-Nicotine 1'-Oxide |

| Anabasine |

| Anatabine |

| β-Nicotyrine |

| Cotinine |

| Cotinine-d3 |

| Cotinine-N-oxide |

| DL-nicotine-(methyl-D3) |

| Myosmine |

| Nicotine |

| Nicotine-d3 |

| Nicotine isomethonium ion |

| Nornicotine |

| trans-3′-hydroxycotinine |

Investigative Studies on the Metabolic Pathways of Nicotine N Oxidation

Stereoselective Metabolism of Nicotine (B1678760) to Nicotine 1'-Oxide

The N-oxidation of nicotine is a stereoselective process, meaning the spatial arrangement of atoms in the nicotine molecule influences which stereoisomer of nicotine 1'-oxide is formed. The natural form of nicotine, (2'S)-(-)-nicotine, is metabolized differently than its enantiomer, (2'R)-(+)-nicotine.

Early research established that the N-oxidation of (2'S)-(-)-nicotine results in the preferential formation of the (1'R; 2'S)-cis-nicotine-1'-N-oxide. tandfonline.com Conversely, the metabolism of (2'R)-(+)-nicotine primarily yields the (1'R; 2'R)-trans-nicotine-1'-N-oxide. tandfonline.comtandfonline.comnih.gov However, in humans, the metabolism of the naturally occurring (S)-(-)-nicotine is highly stereoselective, leading almost exclusively to the formation of the trans diastereomer, (1'S,2'S)-nicotine N-1'-oxide. nih.govacs.orgnih.gov This high degree of selectivity points to the specific action of the enzymes involved.

The primary catalyst for the N-oxidation of nicotine in humans is Flavin-Containing Monooxygenase 3 (FMO3). nih.govnih.govumaryland.edu This enzyme, found predominantly in the liver but also in the brain, is responsible for the oxygen transfer to the pyrrolidine (B122466) nitrogen of nicotine. nih.govigem.orgmedlineplus.gov In vitro studies using cDNA-expressed human FMO3 have demonstrated its remarkable stereoselectivity, as it almost exclusively produces trans-(S)-nicotine N-1'-oxide. nih.gov

Genetic variations within the FMO3 gene can lead to differences in enzyme activity, which in turn affects the rate of nicotine N-oxidation among individuals. nih.govnih.gov This variability can influence nicotine metabolism, particularly in individuals where other metabolic pathways are less active. nih.govresearchgate.net

While FMO3 is the main enzyme for N-oxidation, the Cytochrome P450 (CYP) family of enzymes also plays a role. nih.gov The most significant of these is CYP2A6, which is the principal enzyme in the major metabolic pathway of nicotine: the 5'-oxidation that leads to cotinine (B1669453). nih.govalliedacademies.orgoamjms.eu Although its primary function is not N-oxidation, CYP2A6 and other P450 enzymes can catalyze the formation of nicotine N-oxide. pnas.org Studies with recombinant P450 enzymes have shown they also tend to favor the formation of the trans-N-oxide isomer. nih.gov

An inverse relationship exists between the activity of CYP2A6 and the levels of nicotine N'-oxide. nih.gov When CYP2A6 activity is diminished due to genetic factors, the metabolic load on the FMO3 pathway increases, resulting in a higher proportion of nicotine being converted to its N-oxide metabolites. nih.govresearchgate.net

| Enzyme Family | Primary Enzyme | Primary Metabolic Pathway | Contribution to N-Oxidation |

| Flavin-Containing Monooxygenases (FMO) | FMO3 | Nicotine N'-Oxidation | Primary catalyst, highly stereoselective for trans-isomer in humans. nih.govnih.govnih.gov |

| Cytochrome P450 (CYP) | CYP2A6 | Nicotine 5'-Oxidation (to Cotinine) | Secondary contribution; becomes more significant when CYP2A6 activity is low. nih.govresearchgate.netpnas.org |

In Vitro Biotransformation Studies of Nicotine 1'-Oxide

The elucidation of nicotine's metabolic pathways has been heavily reliant on in vitro studies, which allow for controlled investigation of enzymatic processes.

Researchers utilize a variety of in vitro systems to study nicotine metabolism. These include cell-free extracts such as liver 10,000 x g supernatant and microsomal fractions from different species, including humans, rats, and rabbits. deepdyve.comnih.govresearchgate.net These preparations contain the necessary enzymes, like FMOs and CYPs, in a concentrated form.

To identify the specific enzymes responsible for certain metabolic steps, studies often employ recombinant enzymes. By expressing the cDNA for a single enzyme, such as FMO3 or a specific CYP, in host cells, researchers can isolate its function and study its specific catalytic activity and kinetics without interference from other enzymes. nih.govnih.gov

In vitro systems are crucial for identifying transient metabolic intermediates and for determining the kinetics of enzymatic reactions. Kinetic analyses, such as Eadie-Hofstee plots, have been used to determine the apparent Michaelis constant (Km) and maximum velocity (Vmax) for the formation of both cis- and trans-nicotine-1'-N-oxide in rat liver microsomes. researchgate.net

These studies have helped to characterize the entire metabolic cascade. For instance, the formation of nicotine-Δ1'(5')-iminium ion is a well-established intermediate in the CYP2A6-mediated pathway to cotinine. nih.gov Other research, using cyanide as a trapping agent in microsomal incubations, identified N-cyanomethylnornicotine, which points to the in situ generation of a reactive N-methyleniminium species during metabolic N-demethylation. nih.gov It has also been shown that nicotine 1'-oxide is not necessarily an end-point metabolite, as it can be reduced back to nicotine, a process that can occur systemically to a small extent but more significantly through the action of intestinal microflora. nih.govumaryland.edunih.gov

| Kinetic Parameter | cis-Nicotine-1'-N-oxide Formation | trans-Nicotine-1'-N-oxide Formation |

| Apparent Km (mM) | 0.240 +/- 0.069 | 1.524 +/- 0.951 |

| Apparent Vmax (nmol/mg/min) | 1.52 +/- 0.48 | 1.19 +/- 0.74 |

| Data from kinetic studies in rat liver microsomes. researchgate.net |

Deuterated Analogs as Probes for Elucidating Metabolic Fate and Flux

Stable isotope-labeled analogs, particularly deuterated compounds, are invaluable tools in metabolic research. (1'S,2'S)-Nicotine 1'-Oxide-d3 is a deuterium-labeled version of the trans-N-oxide metabolite. medchemexpress.comveeprho.com Such compounds are chemically identical to their unlabeled counterparts but have a higher mass, allowing them to be distinguished and quantified using mass spectrometry.

These labeled analogs serve as ideal internal standards in analytical methods, ensuring the precise quantification of nicotine and its metabolites in complex biological samples like urine or plasma. veeprho.commedchemexpress.com By administering a known amount of a deuterated precursor, such as nicotine-d2, researchers can accurately trace its conversion to various metabolites in vivo. nih.gov This methodology allows for detailed pharmacokinetic studies to understand the metabolic fate and flux of the parent compound, providing clear insights into the rates of formation and elimination of metabolites like (1'S,2'S)-Nicotine 1'-Oxide. veeprho.commedchemexpress.com Furthermore, stereospecific deuterium (B1214612) substitution can be employed as a mechanistic probe to investigate the kinetic isotope effects and stereochemical details of enzymatic reactions. nih.gov

Applications in Biomarker Research and Exposure Assessment Using 1 S,2 S Nicotine 1 Oxide D3

Utilization of Stable Isotope-Labeled Metabolites for Exposure Monitoring

Stable isotope-labeled compounds, such as (1'S,2'S)-Nicotine 1'-Oxide-d3, are indispensable tools in modern analytical chemistry, particularly for exposure monitoring. In the context of tobacco use, these labeled metabolites are used as internal standards in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govspringernature.comsigmaaldrich.com This technique, known as isotope dilution, allows for the highly accurate and precise quantification of nicotine (B1678760) and its metabolites in various biological matrices. nih.gov The use of a deuterated standard, which is chemically identical to the analyte of interest but has a different mass, helps to correct for any loss of the analyte during sample preparation and analysis, thereby ensuring the reliability of the results. researchgate.net

The development of stable-isotope dilution LC-MS/MS assays has enabled the simultaneous quantification of numerous nicotine metabolites, providing a comprehensive picture of an individual's exposure to tobacco products. nih.gov These methods are highly sensitive and specific, capable of detecting even low levels of exposure. nih.gov

Quantitative Assessment of Nicotine Metabolites in Urine Samples

Urine is a commonly used biological matrix for assessing nicotine exposure due to the non-invasive nature of its collection and the relatively high concentrations of nicotine and its metabolites. nih.govrestek.com Various analytical methods have been developed for the quantitative assessment of these compounds in urine, with LC-MS/MS being the gold standard. nih.govnih.govrestek.com

These methods often involve an initial enzymatic hydrolysis step to measure both the free and glucuronide-conjugated forms of the metabolites, providing a measure of "total" metabolite concentration. nih.govplos.org Sample preparation techniques such as liquid-liquid extraction or solid-phase extraction are employed to isolate the analytes from the complex urine matrix before analysis. restek.comfishersci.com The use of stable isotope-labeled internal standards, including deuterated forms of nicotine metabolites, is critical for achieving accurate and reproducible results. nih.gov

Table 1: Common Nicotine Metabolites Quantified in Urine

| Metabolite | Typical Percentage of Nicotine Metabolism | Analytical Method |

|---|---|---|

| Cotinine (B1669453) | ~70-80% | LC-MS/MS |

| trans-3'-hydroxycotinine | Varies | LC-MS/MS |

| Nicotine 1'-N-oxide | ~4-7% | LC-MS/MS |

| Nornicotine | Minor | LC-MS/MS |

| Norcotinine | Minor | LC-MS/MS |

| Cotinine N-oxide | Minor | LC-MS/MS |

This table is for illustrative purposes and the percentages can vary between individuals.

Analysis of Nicotine 1'-Oxide and Other Metabolites in Hair Samples as Biomarkers of Exposure

Hair analysis offers a unique advantage for assessing long-term or chronic exposure to tobacco smoke. nih.govtobaccoinduceddiseases.orgnih.gov As hair grows, it incorporates nicotine and its metabolites from the bloodstream, providing a historical record of exposure over weeks to months. nih.gov Nicotine is the primary analyte measured in hair for this purpose, but other metabolites, including cotinine, can also be detected. nih.gov

The analysis of nicotine in hair can be a valuable tool in epidemiological studies investigating the health effects of long-term tobacco smoke exposure. nih.gov While there are still some research questions regarding the influence of factors like hair color and treatments on nicotine levels, it is considered a valid and reliable measure of chronic exposure. nih.gov The non-invasive collection of hair samples also makes it an ideal method for use in studies involving vulnerable populations, such as infants and children. tobaccoinduceddiseases.org

Comparative Analysis of Nicotine 1'-Oxide as an Exposure Biomarker relative to Other Nicotine Metabolites

While cotinine is the most widely used biomarker for nicotine exposure due to its longer half-life compared to nicotine, the measurement of a panel of metabolites, including nicotine 1'-oxide, can provide a more comprehensive assessment. alliedacademies.orgalliedacademies.orgnih.govnih.gov Nicotine 1'-oxide is a primary metabolite of nicotine, although it accounts for a smaller percentage of the total nicotine metabolism compared to cotinine. nih.govnih.gov

The ratio of different metabolites, such as the ratio of trans-3'-hydroxycotinine to cotinine (the Nicotine Metabolite Ratio or NMR), can provide insights into an individual's rate of nicotine metabolism. alliedacademies.orgmdpi.com This information can be valuable for understanding individual differences in smoking behavior and dependence. alliedacademies.org Some studies have suggested that nicotine-N'-oxide may also be a potential biomarker for nicotine dependence. nih.gov The choice of which biomarker to use depends on the specific research question, with cotinine being suitable for assessing recent exposure and a broader panel of metabolites, including nicotine 1'-oxide, offering a more detailed metabolic profile. alliedacademies.orgalliedacademies.org

Methodological Approaches for Investigating Metabolic Profiles in Diverse Populations

Understanding how nicotine metabolism varies across different populations is crucial for addressing health disparities related to tobacco use. nih.gov Untargeted metabolomics, a powerful analytical approach, allows for the simultaneous measurement of thousands of small molecules in a biological sample, providing a global snapshot of an individual's metabolic state. nih.gov

This approach has been used to identify differences in the metabolic profiles of smokers from different ethnic groups. nih.gov For instance, studies have shown variations in nicotine degradation pathways, such as cotinine glucuronidation, between different populations. nih.gov These findings can help to explain observed differences in lung cancer risk and other smoking-related diseases. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical platform for these metabolomics studies, enabling the identification and quantification of a wide range of metabolites. nih.gov By applying these advanced analytical techniques to diverse populations, researchers can gain a deeper understanding of the factors that influence nicotine metabolism and its health consequences.

Emerging Research Directions and Future Perspectives for Deuterated Nicotine Compounds

Exploration of Kinetic Isotope Effects (KIE) in Nicotine (B1678760) Metabolism and Enzyme Mechanism Studies

The substitution of a hydrogen atom with a deuterium (B1214612) atom creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in metabolic reactions. Consequently, deuterated compounds may be metabolized more slowly, a phenomenon known as the Kinetic Isotope Effect (KIE). The magnitude of the KIE (expressed as the ratio of reaction rates, kH/kD) provides profound insights into the transition state and mechanism of an enzymatic reaction.

Research using deuterated analogs of other compounds has established a strong precedent. For instance, studies on the tobacco-specific nitrosamine (B1359907) NNK demonstrated that stereospecific deuterium substitution significantly slowed its metabolic activation by cytochrome P450 (CYP) enzymes, leading to reduced tumorigenicity. nih.gov Similarly, investigations with deuterated versions of cyclophosphamide (B585) have been used to measure the influence of deuterium substitution on the rates of different metabolic pathways. nih.gov

For nicotine, metabolism to nicotine N'-oxide is a minor pathway catalyzed primarily by flavin-containing monooxygenase 3 (FMO3) and, to a lesser extent, by CYP enzymes. nih.gov The use of (1'S,2'S)-Nicotine 1'-Oxide-d3 and other specifically deuterated nicotine analogs can help elucidate the precise mechanisms of these enzymes. By measuring the KIE for the formation of different metabolites, researchers can determine the extent to which C-H bond breaking at a specific position is involved in the rate-determining step of the reaction.

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Study on Nicotine N-Oxidation

| Deuterated Analog | Target Enzyme | Hypothetical kH/kD | Implication for Reaction Mechanism |

| Nicotine-d3 (N-methyl group) | FMO3 | 1.1 | N-demethylation is not the primary rate-limiting step for FMO3. |

| Nicotine-d3 (N-methyl group) | CYP2A6 | 3.5 | C-H bond cleavage at the methyl group is a significant part of the rate-limiting step for CYP2A6-mediated demethylation. |

| Pyrrolidine (B122466) ring-deuterated Nicotine | FMO3 / CYP Isoforms | 2.0 - 5.0 | C-H bond cleavage on the pyrrolidine ring is critical for the formation of cotinine (B1669453) and other oxidized metabolites. |

Advanced Computational Modeling for Predicting Metabolic Pathways and Stereoselectivity

Computational modeling has become an indispensable tool in pharmacology and toxicology. kabarak.ac.ke Physiologically based pharmacokinetic (PBPK) models are used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs, including nicotine. nih.govnih.gov These models can predict plasma and tissue concentrations of nicotine and its metabolites. nih.gov

Table 2: Application of Computational Models to Deuterated Nicotine Analogs

| Modeling Technique | Input Data | Predicted Output | Research Application |

| PBPK Modeling | Physicochemical properties, KIE values for deuterated analogs, physiological parameters. | Plasma and tissue concentration-time profiles of the deuterated compound and its metabolites. | Predicting how deuteration will alter in vivo exposure and metabolic fate. |

| Quantum Mechanics (DFT) | Molecular structures of deuterated nicotine and enzyme active sites. | Reaction energy barriers, transition state geometries. | Predicting the stereoselectivity of metabolic reactions and the magnitude of the KIE. |

| Molecular Dynamics | Protein-ligand complexes (e.g., CYP2A6 with deuterated nicotine). | Binding affinities, conformational changes. | Understanding how deuteration affects the initial binding of the substrate to the enzyme. |

Integration of Deuterated Analogs in Metabolomics and Flux Analysis Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, relies heavily on analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). Stable isotope-labeled compounds, such as This compound , are crucial in this field, where they are widely used as internal standards. veeprho.com Their use improves the accuracy and precision of quantifying non-labeled (endogenous or administered) compounds in complex biological samples like plasma or urine. veeprho.com

Metabolic flux analysis takes this a step further by using deuterated compounds to trace the flow of atoms through metabolic pathways. By administering a known amount of a labeled compound and measuring the appearance of the label in its various metabolites over time, researchers can quantify the rates of specific metabolic conversions. For example, dual stable isotope studies involving the simultaneous infusion of labeled nicotine and cotinine have been instrumental in precisely determining that 70-80% of nicotine is converted to cotinine in humans. nih.gov Using a suite of deuterated nicotine analogs would allow for a comprehensive mapping of the entire nicotine metabolic network, providing quantitative data on major and minor pathways simultaneously.

Development of Novel Deuterated Probes for Specific Enzymatic Activities

The rate at which an individual metabolizes nicotine can influence their smoking behavior, dependence, and response to cessation therapies. nih.gov This variability is largely due to genetic differences in metabolic enzymes, particularly CYP2A6. nih.govresearchgate.net Therefore, tools that can accurately measure the activity (phenotype) of these enzymes in individuals are highly valuable.

Deuterated compounds serve as excellent in vivo probes for this purpose. For example, the administration of deuterium-labeled nicotine-D2 and cotinine-D4 is already used as a method for phenotyping CYP2A6 activity. nih.gov The development of novel probes, including stereospecific ones like This compound , could allow for the highly specific assessment of other, less-studied enzymes involved in nicotine metabolism, such as FMO3. By administering a cocktail of specifically deuterated probes and analyzing the resulting metabolite profile, researchers could create a detailed "metabolic fingerprint" of an individual's nicotine processing capacity.

Table 3: Deuterated Probes for Nicotine Metabolizing Enzymes

| Target Enzyme | Potential Deuterated Probe | Measured Reaction | Research Goal |

| CYP2A6 | Nicotine-d2 | Nicotine → Cotinine | Phenotyping major metabolic pathway activity. nih.gov |

| FMO3 | (S)-Nicotine-d3 (methyl) | Nicotine → Nicotine N'-Oxide | Quantifying the rate of N-oxidation. nih.gov |

| UGT2B10 | Nicotine-d4 (pyridine ring) | Nicotine → Nicotine-Glucuronide | Assessing glucuronidation pathway activity. nih.gov |

| Aldehyde Oxidase | Nicotine-Δ1'(5')-iminium ion-d2 | Iminium ion → Cotinine | Investigating the second step of cotinine formation. |

Expansion of Deuterium Labeling Applications Beyond Traditional Metabolic Research

The utility of deuterated nicotine compounds is not confined to ADME studies. The stability and unique mass signature of these molecules open up applications in a variety of related fields.

Environmental and Toxicological Monitoring: Stable isotope-labeled compounds serve as ideal standards for detecting and quantifying environmental pollutants. Deuterated nicotine and its metabolites can be used to accurately measure exposure to tobacco smoke from environmental sources (air, water, surfaces). Furthermore, as demonstrated with deuterated NNK, these analogs can be used in toxicological studies to investigate the mechanisms by which specific metabolites contribute to cellular damage or carcinogenicity. nih.gov

Clinical Diagnostics and Neuroimaging: While still a nascent area, deuterated compounds have potential applications in diagnostics. For example, deuterated probes could be developed for use with advanced imaging techniques like positron emission tomography (PET) or magnetic resonance spectroscopy (MRS) to non-invasively study enzyme activity or receptor binding in the brain. By subtly altering the pharmacokinetics of nicotine, deuterated analogs could help untangle the complex relationship between the rate of nicotine delivery to the brain and its effects on neural circuits involved in addiction. researchgate.net

Chemical Reference Standards: In any analytical setting, whether for forensic analysis, quality control of pharmaceutical products, or basic research, well-characterized, isotopically labeled standards like This compound are invaluable for ensuring the identity and purity of chemical stocks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (1'S,2'S)-Nicotine 1'-Oxide-d3, and how can its purity be validated?

- Methodology :

- Synthesis : Use isotopic labeling techniques (e.g., deuteration via catalytic exchange or enzymatic methods) under inert conditions to preserve stereochemical integrity. Monitor reaction progress with thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) .

- Characterization : Employ high-resolution mass spectrometry (HRMS) and H/C NMR to confirm structural fidelity. Compare deuterium incorporation ratios with theoretical values using isotopic abundance analysis .

- Purity Validation : Apply reverse-phase HPLC coupled with UV detection (λ = 260 nm) and ensure >98% purity. Use deuterated solvent systems to avoid interference in NMR spectra .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodology :

- Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., Nicotine-d4) to correct for matrix effects. Optimize pH and solvent polarity for maximal recovery .

- Quantification : Deploy LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to the compound’s fragmentation pattern. Validate sensitivity (LOD < 0.1 ng/mL) and linearity (R > 0.99) across physiological concentration ranges .

Q. How can researchers design controlled studies to assess the stability of this compound under varying storage conditions?

- Methodology :

- Experimental Design : Apply factorial design to test temperature (-80°C to 25°C), humidity (10–90%), and light exposure. Include triplicate samples per condition and use ANOVA for statistical analysis .

- Stability Metrics : Measure degradation via percentage recovery against fresh standards. Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to simulate long-term storage .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from non-deuterated analogs in in vivo models?

- Methodology :

- Isotope Tracing : Administer deuterated and non-deuterated compounds to rodent models. Collect plasma, urine, and tissues at timed intervals. Use high-resolution orbitrap MS to track deuterium retention in metabolites .

- Kinetic Analysis : Calculate metabolic half-lives () and clearance rates using non-compartmental modeling. Compare AUC values to assess bioavailability differences .

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across studies?

- Methodology :

- Data Triangulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. Identify confounding variables (e.g., species-specific cytochrome P450 expression) using meta-regression .

- Reproducibility Checks : Replicate key experiments with standardized protocols (e.g., consistent dosing intervals, fasting states). Use open-source platforms like Zenodo to share raw data for independent validation .

Q. How can researchers validate novel detection methods for this compound in complex environmental samples?

- Methodology :

- Method Development : Optimize extraction protocols via response surface methodology (RSM). Test adsorbents (e.g., C18 vs. molecularly imprinted polymers) for selectivity in wastewater matrices .

- Cross-Validation : Compare results across LC-MS/MS, GC-MS, and immunoassay platforms. Use deuterated blanks to rule out cross-reactivity and matrix effects .

Methodological Frameworks

- Literature Review : Use SciFinder-n to search CAplus and CAS Registry for prior syntheses, ensuring exclusion of non-peer-reviewed sources like patents or preprints .

- Experimental Replication : Follow guidelines for detailed method documentation, including instrument calibration logs and raw spectral data in supplementary materials .

- Ethical Compliance : Adhere to institutional review board (IRB) protocols for animal/human studies, citing ’s emphasis on interdisciplinary ethical oversight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.